molecular formula C16H14N4O8S B14666909 Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- CAS No. 38850-01-0

Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-

Cat. No.: B14666909
CAS No.: 38850-01-0
M. Wt: 422.4 g/mol
InChI Key: WPZBEKVKMIOWDO-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, a nitro group, and an azo linkage, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- typically involves multiple steps, starting with the sulfonation of benzene to form benzenesulfonic acid. This is followed by nitration to introduce the nitro group and subsequent azo coupling to form the azo linkage. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation and fuming sulfuric acid for nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The azo linkage and nitro group play crucial roles in these interactions, affecting the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the azo linkage and nitro group makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .

Properties

CAS No.

38850-01-0

Molecular Formula

C16H14N4O8S

Molecular Weight

422.4 g/mol

IUPAC Name

3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C16H14N4O8S/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28)

InChI Key

WPZBEKVKMIOWDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O

Origin of Product

United States

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